2-(4-Isopropylcyclohexyl)ethan-1-amine
Description
Structure
3D Structure
Properties
Molecular Formula |
C11H23N |
|---|---|
Molecular Weight |
169.31 g/mol |
IUPAC Name |
2-(4-propan-2-ylcyclohexyl)ethanamine |
InChI |
InChI=1S/C11H23N/c1-9(2)11-5-3-10(4-6-11)7-8-12/h9-11H,3-8,12H2,1-2H3 |
InChI Key |
NOSUHJXQIKLGEK-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1CCC(CC1)CCN |
Origin of Product |
United States |
Advanced Synthetic Methodologies for 2 4 Isopropylcyclohexyl Ethan 1 Amine and Its Precursors
Retrosynthetic Analysis and Strategic Disconnections for the 2-(4-Isopropylcyclohexyl)ethan-1-amine Scaffold
Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, several logical disconnections can be proposed to guide the design of a synthetic route.
The most evident disconnection is the carbon-nitrogen (C-N) bond of the primary amine. This leads back to a precursor such as 2-(4-isopropylcyclohexyl)acetaldehyde or a related derivative like 2-(4-isopropylcyclohexyl)ethanol. This strategy places the introduction of the nitrogen atom at a late stage in the synthesis, often via a robust and high-yielding transformation.
A further disconnection can be made at the bond connecting the ethyl side-chain to the cyclohexyl ring. This approach simplifies the target into a C2 synthon and a 4-isopropylcyclohexyl synthon. This allows for the separate preparation of the substituted ring system before coupling it with a two-carbon unit bearing the nascent amine functionality.
Catalytic Hydrogenation: A highly efficient and industrially scalable method involves the catalytic hydrogenation of an aromatic precursor. In this case, cumene (B47948) (isopropylbenzene) can be hydrogenated over a transition metal catalyst, such as rhodium on carbon or ruthenium, to yield isopropylcyclohexane. Subsequent functionalization would be required to introduce the two-carbon side chain.
Diels-Alder Reaction: The Diels-Alder reaction provides a powerful method for forming six-membered rings with good stereochemical control. acs.org A potential, though more complex, route could involve the [4+2] cycloaddition of a suitable diene and a dienophile to construct a cyclohexene (B86901) ring, which could then be hydrogenated and further modified.
Robinson Annulation: This classic ring-forming reaction sequence, involving a Michael addition followed by an intramolecular aldol (B89426) condensation, is another tool for building substituted cyclohexanone (B45756) rings, which can serve as versatile intermediates. beilstein-journals.org
Once the 4-isopropylcyclohexyl scaffold is in hand, the ethan-1-amine side chain can be introduced through several synthetic strategies. The choice of method often depends on the nature of the functional group present on the precursor.
From a Carboxylic Acid: 2-(4-Isopropylcyclohexyl)acetic acid can be converted into the corresponding primary amine through several steps. The acid can be transformed into an amide, which is then reduced using a strong reducing agent like lithium aluminum hydride (LiAlH4). Alternatively, a Curtius or Hofmann rearrangement can be employed.
From an Alcohol: Starting from 2-(4-isopropylcyclohexyl)ethanol, the hydroxyl group can be converted into a good leaving group (e.g., a tosylate or mesylate). Subsequent substitution with an azide (B81097) salt, followed by reduction (e.g., with H2/Pd or LiAlH4), yields the desired primary amine. This is known as the Staudinger reaction.
From a Nitrile: An alkyl halide, such as 1-(bromomethyl)-4-isopropylcyclohexane, can undergo nucleophilic substitution with cyanide to form the corresponding nitrile. The nitrile group can then be reduced to the primary amine using reagents like LiAlH4 or catalytic hydrogenation.
From a Carbonyl Compound: As suggested by the primary retrosynthetic disconnection, the most direct route involves the reductive amination of 2-(4-isopropylcyclohexyl)acetaldehyde. This method is explored in detail in the following section.
Catalytic Approaches to C-N Bond Formation in the Synthesis of this compound
The formation of the C-N bond is arguably the most crucial step in the synthesis of amines. Catalytic methods are preferred due to their efficiency, selectivity, and potential for sustainability. rsc.org
Reductive amination is a highly versatile and widely used method for preparing primary, secondary, and tertiary amines. nih.govresearchgate.net The synthesis of a primary amine like this compound via this method would involve the reaction of 2-(4-isopropylcyclohexyl)acetaldehyde with ammonia (B1221849) in the presence of a reducing agent. acs.org
The reaction proceeds through the initial formation of an imine intermediate via condensation of the aldehyde and ammonia, which is then reduced in situ to the target amine. nih.govresearchgate.net A key challenge in the synthesis of primary amines is preventing over-alkylation to form secondary and tertiary amines. acs.orgorganic-chemistry.org Optimization of reaction conditions and careful selection of the catalytic system are crucial for achieving high selectivity. acs.orgorganic-chemistry.org
A variety of reducing agents and catalysts can be employed:
Hydride Reagents: Stoichiometric reducing agents like sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)3) are effective and often used in laboratory-scale synthesis due to their mildness and selectivity for the imine over the aldehyde. masterorganicchemistry.com
Catalytic Hydrogenation: Using molecular hydrogen (H2) as the reductant is a more atom-economical and scalable approach. nih.gov This requires a heterogeneous or homogeneous catalyst. Noble metals like palladium, platinum, rhodium, and ruthenium on various supports are highly effective. wikipedia.orgresearchgate.net More recently, catalysts based on earth-abundant 3d metals such as nickel, cobalt, and iron have been developed as more sustainable alternatives. researchgate.netresearchgate.netnih.govnih.gov
| Catalyst System | Nitrogen Source | Reductant | Key Features | Reference |
|---|---|---|---|---|
| Iron-based heterogeneous catalyst (Fe/(N)SiC) | Aqueous NH3 | H2 | High selectivity for primary amines, reusable, good functional group tolerance. researchgate.netnih.gov | researchgate.netnih.gov |
| Cobalt-based heterogeneous catalyst (Co/N-SiC) | Aqueous NH3 | H2 | Operates under very mild conditions (50 °C, 10 bar H2), outperforms many noble metal catalysts. researchgate.net | researchgate.net |
| Nickel-based homogeneous catalyst (Ni-triphos complex) | Ammonia | H2 | Effective for both reductive amination and hydrogenation of nitroarenes. rsc.org | rsc.org |
| Iridium-based homogeneous catalyst (Cp*Ir complexes) | Ammonium (B1175870) formate | HCOONH4 | Acts as both nitrogen and hydrogen source, efficient for ketones. organic-chemistry.org | organic-chemistry.org |
| Palladium on Carbon (Pd/C) | Ammonia | H2 | Classic, versatile, and widely used heterogeneous catalyst. wikipedia.org | wikipedia.org |
Beyond reductive amination, other powerful transition-metal-catalyzed methods have emerged for C-N bond formation.
Buchwald-Hartwig Amination: This palladium-catalyzed cross-coupling reaction is a cornerstone of modern organic synthesis for forming C(aryl)-N bonds. wikipedia.orglibretexts.org While it is most commonly used for aromatic systems, adaptations for alkyl substrates exist. To synthesize the target molecule, a precursor such as 1-(2-haloethyl)-4-isopropylcyclohexane could be coupled with an ammonia equivalent. wikipedia.orgacsgcipr.org Specialized catalyst systems, comprising a palladium precursor and a sterically hindered phosphine (B1218219) ligand, are required. wikipedia.orgacsgcipr.org The direct use of ammonia gas can be challenging, so ammonia surrogates like benzophenone (B1666685) imine or hexamethyldisilazane (B44280) are often employed, followed by a deprotection step. acsgcipr.org
C-H Amination: Direct C-H amination is an ideal but challenging transformation that installs a nitrogen-containing group directly onto a C-H bond, bypassing the need for pre-functionalized substrates. nih.govacs.org This approach offers significant advantages in atom and step economy. For a molecule like this compound, this could theoretically be achieved by activating a terminal C(sp3)-H bond on a 1-ethyl-4-isopropylcyclohexane (B14144892) precursor. Catalysts based on metals like rhodium, iridium, and iron have been developed for such transformations, often requiring a specific directing group or highly activated substrates. organic-chemistry.orgacs.org Photoredox catalysis has also emerged as a mild and powerful strategy for direct C-H amination of arenes and alkanes with primary amines. nih.govnih.gov
The principles of green chemistry are increasingly influencing the development of new synthetic methods. rsc.org For amine synthesis, this translates to using catalysts based on earth-abundant metals, employing atom-economical reagents, and minimizing waste.
Stereoselective Synthesis of this compound Isomers
The structure of this compound contains two stereocenters, one on the cyclohexane (B81311) ring (at the C4 position relative to the ethanamine group) and one on the ethyl chain (if substituted). The 1,4-disubstituted cyclohexane ring can exist as cis and trans diastereomers. Controlling the stereochemistry is crucial as different isomers can possess distinct properties.
The stereoselective synthesis of substituted cyclohexane rings is a foundational aspect of modern organic chemistry, given their prevalence in natural products and pharmaceuticals. beilstein-journals.orgnih.gov The formation of the 1,4-disubstituted cyclohexane core of the target molecule requires precise control to favor either the cis or trans isomer.
One common strategy involves cascade reactions, such as sequential Michael additions, to construct the cyclohexane ring with high diastereoselectivity. beilstein-journals.orgresearchgate.net For instance, the reaction between Michael donors and acceptors can be catalyzed to produce highly functionalized cyclohexanones, which are precursors to the desired cyclohexane structure. beilstein-journals.org The stereochemical outcome is often dictated by the thermodynamic stability of the intermediates and products, where substituents preferentially occupy equatorial positions to minimize steric strain. In the case of 1,4-disubstituted cyclohexanes, the trans isomer is generally the more thermodynamically stable product.
Organocatalytic domino or cascade reactions have emerged as powerful strategies for creating complex molecules with multiple stereogenic centers from simple precursors in a single operational step. nih.gov These methods can be employed to synthesize cyclohexane derivatives with excellent diastereoselectivity (>30:1 dr). rsc.org
Table 1: Comparison of Catalytic Systems for Diastereoselective Cyclohexane Synthesis
| Catalyst System | Reaction Type | Substrates | Diastereomeric Ratio (dr) | Yield |
|---|---|---|---|---|
| Aqueous KOH / TBAB | Double Michael Addition | Curcumins and Arylidenemalonates | Complete diastereoselectivity in most cases | Moderate to Excellent |
| Amino-squaramide / TBD | Michael-Michael-1,2-addition | β-ketoester, nitroalkene, α,α-dicyanoolefin | >30:1 | 68–86% |
This table is generated based on data for analogous cyclohexane synthesis and illustrates principles applicable to the target compound.
Producing enantiomerically pure forms of chiral amines is of great interest. uniovi.es Enantioselective synthesis can be achieved through various means, including the use of chiral catalysts, chiral auxiliaries, or biocatalysis. organic-chemistry.orgmdpi.com
Organocatalysis, in particular, offers a robust platform for the asymmetric synthesis of functionalized cyclohexanes. nih.govrsc.org Chiral amine catalysts, such as those derived from natural alkaloids like quinine, can activate substrates through the formation of enamine or iminium ions, guiding the stereochemical pathway of the reaction. nih.gov This approach can lead to the formation of cyclohexane derivatives with excellent enantioselectivity (up to 99% ee). rsc.org
Another powerful method is biocatalysis, which utilizes enzymes like transaminases for the stereoselective amination of ketone precursors. uniovi.es A laccase/TEMPO catalytic system can first oxidize a corresponding racemic alcohol to a prochiral ketone, which is then converted into a single enantiomer of the amine by a transaminase. uniovi.es This one-pot, two-step bienzymatic process can achieve high enantiomeric excess (90-99% ee) and conversion rates. uniovi.es
Table 2: Enantioselective Methods for Amine Synthesis
| Method | Catalyst/Enzyme | Precursor Type | Enantiomeric Excess (ee) | Key Feature |
|---|---|---|---|---|
| Organocatalysis | Chiral Amino-squaramide | β-dicarbonyl compounds, nitroalkenes | 96-99% | One-pot sequential catalysis for complex cyclohexanes. rsc.org |
| Biocatalysis | Laccase/TEMPO and Transaminase | Racemic secondary alcohols | 90-99% | One-pot bienzymatic cascade from alcohol to amine. uniovi.es |
This table presents general enantioselective strategies applicable to the synthesis of chiral amines like the target compound.
Functional Group Interconversions and Selective Protective Group Strategies for this compound Precursors
The synthesis of a target molecule often involves a series of reactions that transform one functional group into another, a process known as functional group interconversion (FGI). ub.edusolubilityofthings.com During these multi-step syntheses, it is often necessary to temporarily mask reactive functional groups to prevent unwanted side reactions. researchgate.net This is achieved using protecting groups. chemistrytalk.org
Common FGIs in amine synthesis include the reduction of nitriles, amides, or nitro compounds, and the reductive amination of aldehydes or ketones. solubilityofthings.comvanderbilt.edu For instance, a precursor like 2-(4-isopropylcyclohexyl)acetonitrile could be reduced to this compound using reducing agents such as lithium aluminum hydride (LiAlH₄).
Protecting group strategy is essential for complex syntheses. numberanalytics.com For amine precursors, various functional groups may require protection. The amino group itself is often protected as a carbamate, such as a tert-butoxycarbonyl (Boc) or benzyloxycarbonyl (Cbz) group, which renders it non-nucleophilic. researchgate.net An "orthogonal" protection strategy allows for the selective removal of one protecting group in the presence of others. numberanalytics.com For example, a Boc group is acid-labile, while a Cbz group can be removed by hydrogenolysis, allowing for precise, stepwise deprotection during a synthetic sequence. researchgate.netnumberanalytics.com
Table 3: Common Protecting Groups (PG) and Deprotection Conditions
| Functional Group | Protecting Group | Abbreviation | Protection Reagent | Deprotection Conditions |
|---|---|---|---|---|
| Amine | tert-Butoxycarbonyl | Boc | Di-tert-butyl dicarbonate (B1257347) (Boc)₂O | Acidic conditions (e.g., TFA, HCl) |
| Amine | Benzyloxycarbonyl | Cbz | Benzyl chloroformate | Hydrogenolysis (H₂, Pd/C) |
| Alcohol | tert-Butyldimethylsilyl | TBDMS | TBDMSCl, imidazole | Fluoride source (e.g., TBAF) |
This table outlines common protecting group strategies relevant to precursors of the target molecule.
Green Chemistry Principles and Sustainable Practices in this compound Synthesis
The principles of green chemistry aim to design chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.net In amine synthesis, this involves developing more sustainable and environmentally benign methodologies. rsc.orgrsc.org
Key green strategies applicable to the synthesis of this compound include:
Catalysis: Using catalytic methods, such as reductive amination with heterogeneous catalysts (e.g., ruthenium-tungsten bimetallic systems), minimizes waste compared to stoichiometric reagents. researchgate.net
Renewable Feedstocks: Synthesizing amines from bio-based resources, such as alcohols derived from biomass, is a growing area of interest. rsc.org For example, a precursor like 1-(4-isopropylcyclohexyl)ethanol (B63086) could potentially be derived from renewable sources and then converted to the amine. perfumerflavorist.com
Greener Solvents: Replacing volatile organic solvents with safer alternatives like water or greener organic solvents such as cyclopentyl methyl ether (CPME) reduces environmental impact. researchgate.netnih.gov
Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. rsc.org One-pot reactions and cascade sequences are excellent ways to improve atom economy and process efficiency. researchgate.netrsc.org
Enzymatic methods, as mentioned in section 2.3.2, are inherently green as they operate under mild conditions (temperature and pH) in aqueous media and exhibit high selectivity, reducing the need for protecting groups and minimizing byproducts. uniovi.esnih.gov
Process Optimization and Scalability Considerations for Laboratory and Pilot-Scale Synthesis
Translating a synthetic route from a laboratory setting to a pilot or industrial scale presents numerous challenges. Process optimization is critical to ensure the synthesis is safe, efficient, cost-effective, and reproducible on a larger scale.
Key considerations for the scale-up of this compound synthesis include:
Reaction Parameters: Optimization of temperature, pressure, reaction time, and catalyst loading is crucial. What works on a milligram scale may not be optimal for kilogram production due to differences in heat and mass transfer.
Reagent and Solvent Selection: The cost, availability, and safety of all materials become paramount on a larger scale. For example, highly flammable or toxic reagents may need to be replaced.
Work-up and Purification: Extraction and chromatographic purification methods common in the lab are often impractical for large-scale production. Alternative methods like crystallization, distillation, or precipitation are preferred. For amine products, formation and crystallization of a hydrochloride salt can be an effective purification strategy.
Safety and Engineering: A thorough hazard assessment is required to manage potential risks, such as exothermic reactions or the handling of hazardous materials. The choice of reactor type (e.g., batch vs. continuous flow) can significantly impact safety and efficiency. Continuous processing, for instance, can offer better control over reaction parameters and improve safety for highly energetic reactions.
Developing robust crystallization processes is often a key goal in process chemistry, as it can provide a highly pure product in a single, efficient step.
Chemical Reactivity, Derivatization, and Mechanistic Insights of 2 4 Isopropylcyclohexyl Ethan 1 Amine
Nucleophilic Reactivity of the Amine Functionality in 2-(4-Isopropylcyclohexyl)ethan-1-amine
The lone pair of electrons on the nitrogen atom of the primary amine makes this compound a potent nucleophile, readily participating in reactions with various electrophiles.
Acylation Reactions and Formation of Amide Derivatives
The primary amine of this compound readily reacts with acylating agents such as acyl chlorides and acid anhydrides to form stable amide derivatives. These reactions typically proceed under standard conditions, often in the presence of a base to neutralize the acidic byproduct. For instance, the reaction with acetyl chloride in a suitable solvent like dichloromethane (B109758) yields the corresponding acetamide. Similarly, benzoyl chloride can be used to introduce a benzoyl group. The synthesis of various amide derivatives is a common strategy in medicinal chemistry to explore structure-activity relationships. nih.gov
Table 1: Examples of Acylation Reactions
| Acylating Agent | Base | Solvent | Product |
| Acetyl chloride | None | Dichloromethane (DCM) | N-(2-(4-isopropylcyclohexyl)ethyl)acetamide |
| Benzoyl chloride | Triethylamine | Tetrahydrofuran (THF) | N-(2-(4-isopropylcyclohexyl)ethyl)benzamide |
Reactions with Isothiocyanates for Thiourea (B124793) Formation
The nucleophilic amine group of this compound attacks the electrophilic carbon atom of an isothiocyanate to form a thiourea derivative. researchgate.net This reaction is generally efficient and proceeds under mild conditions. The choice of isothiocyanate allows for the introduction of a wide variety of substituents, leading to a diverse library of thiourea compounds. These derivatives are of interest in various fields, including organocatalysis and medicinal chemistry. researchgate.net The reaction is influenced by pH, with more alkaline conditions (pH 9-11) favoring the reaction with amines. researchgate.net
The general mechanism involves the nucleophilic attack of the primary amine on the central carbon of the isothiocyanate, followed by proton transfer to form the stable thiourea product. The synthesis of thioureas can also be achieved through multicomponent reactions involving an isocyanide, an amine, and elemental sulfur. researchgate.net
Coupling Reactions and Formation of Advanced Molecular Architectures
The primary amine functionality allows this compound to be used as a building block in various coupling reactions to construct more complex molecules. For instance, it can participate in reductive amination reactions with aldehydes or ketones in the presence of a reducing agent to form secondary amines. This method is a powerful tool for introducing the 2-(4-isopropylcyclohexyl)ethyl moiety into larger molecular scaffolds.
Transformations Involving the Cyclohexyl Ring and Isopropyl Moiety of this compound
While the amine group is the primary site of reactivity, the cyclohexyl ring and isopropyl group can also undergo chemical transformations, although these generally require more forcing conditions.
Ring Functionalization and Selective Substitution Reactions
Direct functionalization of the cyclohexyl ring of this compound is challenging due to the unactivated C-H bonds. However, strategies involving radical-based reactions or transition-metal-catalyzed C-H activation could potentially be employed to introduce new functional groups onto the ring. The position of substitution would be influenced by both steric and electronic factors.
Modification and Derivatization of the Isopropyl Group
The isopropyl group is generally unreactive towards many chemical transformations. However, under specific conditions, such as those involving strong oxidizing agents or radical initiators, it could potentially be functionalized. For instance, free-radical halogenation could introduce a halogen atom, which could then be further elaborated.
Role of this compound as a Key Intermediate in Complex Chemical Synthesis
While specific, publicly documented syntheses detailing the use of this compound as a key intermediate are not extensively available in peer-reviewed literature, its structural motifs are present in various pharmacologically active compounds. The utility of similar cyclohexane-based primary amines is well-established in medicinal chemistry, particularly in the synthesis of neurologically active agents.
A notable example of a structurally related key intermediate is trans-4-(2-aminoethyl)cyclohexylacetic acid, a crucial component in the synthesis of the antipsychotic drug Cariprazine. nih.govresearchgate.netgoogle.comeurekaselect.com Cariprazine features a trans-substituted cyclohexane (B81311) ring that connects two key pharmacophoric groups. nih.gov The synthesis of Cariprazine involves the reductive amination of a corresponding aldehyde with a piperazine (B1678402) derivative, a reaction pathway that highlights the importance of the primary amine functionality on the cyclohexylethyl moiety. eurekaselect.com This underscores the potential for this compound to serve as a precursor in the development of novel therapeutics, where the isopropylcyclohexyl group can modulate lipophilicity and binding interactions with biological targets.
The general synthetic utility of cyclohexyl-based amines is further demonstrated in their role as intermediates for pharmaceuticals and agrochemicals. For instance, various cycloalkylpropanolamines with medicinal properties are prepared from corresponding primary amines.
Mechanistic Investigations of this compound Transformations
Detailed mechanistic studies specifically focused on this compound are limited. However, the reactivity of its primary amine group can be understood through well-established reaction mechanisms for analogous primary amines, such as N-acylation and N-alkylation.
Kinetic Studies for Elucidating Reaction Rates and Pathways
Kinetic studies on the reactions of primary amines provide insights into the factors governing their reactivity. For instance, the N-acylation of amines, a common derivatization reaction, has been shown to follow various kinetic models depending on the reaction conditions, solvent, and nature of the acylating agent. nih.govresearchgate.netbohrium.com
In the acylation of primary amines, the reaction rate is influenced by the nucleophilicity of the amine and the electrophilicity of the acylating agent. The steric hindrance around the amine group can also play a significant role. For this compound, the bulky isopropylcyclohexyl group may sterically hinder the approach of reactants, potentially leading to slower reaction rates compared to less hindered primary amines.
A study on the N-alkylation of primary amines using 1H NMR spectroscopy to determine rate constants for the formation of secondary and tertiary amines provides a framework for understanding the kinetics of similar reactions involving this compound. nih.gov The ratio of the rate constants for the formation of the secondary amine (k1) versus the tertiary amine (k2) is a critical parameter in synthetic applications where mono-alkylation is desired.
Table 1: Representative Kinetic Data for N-Alkylation of Primary Amines
| Alkylating Agent | Amine | k1 (L mol⁻¹ s⁻¹) | k2 (L mol⁻¹ s⁻¹) | k2/k1 Ratio |
| Propylene Oxide | Generic Primary Amine | Varies | Varies | ~0.50 |
| Methyl Acrylate | Generic Primary Amine | Varies | Varies | ~0.026 |
| Acrylonitrile | Generic Primary Amine | Varies | Varies | ~0.0072 |
| Note: This table presents generalized data for primary amines to illustrate the concept of relative reaction rates in N-alkylation. Specific values for this compound are not available in the cited literature. |
Detailed Elucidation of Reaction Mechanisms and Transition States
The fundamental reactions of this compound, such as nucleophilic substitution (SN2), involve well-characterized mechanisms. In an SN2 reaction, the primary amine acts as a nucleophile, attacking an electrophilic carbon and displacing a leaving group in a single, concerted step. tminehan.com
The transition state of an SN2 reaction involving a primary amine features a pentacoordinate carbon atom, where the new nitrogen-carbon bond is partially formed and the bond to the leaving group is partially broken. libretexts.orgwikipedia.org The stereochemistry at the electrophilic carbon is inverted during this process, a phenomenon known as the Walden inversion. wikipedia.org
Computational studies on simpler amines, like propylamine, have been used to model reaction pathways and transition states for various transformations, including dehydrogenation. smolecule.com Such computational approaches could be applied to this compound to predict the geometries and energies of transition states for its reactions, providing a deeper understanding of its reactivity profile. The steric bulk of the isopropylcyclohexyl group would be an important factor in these models, likely influencing the activation energy of the transition state.
For reactions like reductive amination, the mechanism involves the initial formation of an imine or enamine intermediate through the reaction of the amine with a carbonyl compound, followed by reduction to the corresponding amine. The elucidation of these multi-step reaction pathways often involves a combination of experimental techniques, such as spectroscopic analysis to identify intermediates, and computational modeling to map the potential energy surface of the reaction.
Inability to Generate Article on the Spectroscopic and Structural Elucidation of this compound
A comprehensive article focusing solely on the advanced spectroscopic and structural elucidation of the chemical compound this compound, as per the detailed outline provided, cannot be generated at this time.
A thorough search of publicly available scientific literature and spectral databases has revealed a significant lack of specific experimental data for this particular compound. The requested article structure is heavily reliant on detailed research findings, including data from high-resolution NMR, vibrational spectroscopy, mass spectrometry, and X-ray crystallography.
The specific data required to populate the outlined sections and subsections—such as 2D NMR correlations (COSY, HMQC, HMBC, NOESY), solid-state NMR analysis, quantitative NMR results, specific IR and Raman vibrational modes, mass fragmentation patterns, and crystallographic parameters for this compound—are not available in the public domain.
While general principles of these analytical techniques and data for structurally related but distinct molecules exist, the strict instruction to focus solely on this compound and to include detailed, specific research findings prevents the generation of a scientifically accurate and non-speculative article. Creating hypothetical data would violate the core principles of accuracy and factual reporting.
Therefore, until such specific research is published and made publicly accessible, it is not possible to fulfill this request in a manner that is scientifically rigorous and strictly adherent to the provided instructions.
Advanced Spectroscopic and Structural Elucidation of 2 4 Isopropylcyclohexyl Ethan 1 Amine and Its Derivatives
Chiroptical Spectroscopy (Circular Dichroism, Optical Rotatory Dispersion) for Enantiomeric Purity and Conformational Studies of Chiral Isomers
Chiroptical spectroscopy encompasses techniques that probe the differential interaction of chiral molecules with left- and right-circularly polarized light. Optical Rotatory Dispersion (ORD) and Circular Dichroism (CD) are powerful, non-destructive methods for assigning the absolute configuration of stereocenters, determining enantiomeric excess, and studying the solution-state conformation of chiral molecules like the isomers of 2-(4-isopropylcyclohexyl)ethan-1-amine. youtube.com
Optical Rotatory Dispersion (ORD): ORD measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. wikipedia.org The resulting spectrum, or ORD curve, can be complex, showing peaks and troughs in regions where the molecule absorbs light. This phenomenon is known as the "Cotton effect". libretexts.org The sign (positive or negative) and magnitude of the Cotton effect are characteristic of a specific enantiomer and can be used to assign its absolute configuration by comparison with known compounds or theoretical models. libretexts.orgresearchgate.net For a chiral amine like this compound, the chromophore is the amine group itself, which has a weak absorption in the UV region. Derivatization with a suitable chromophore is often employed to enhance the signal and shift it to a more accessible wavelength.
Circular Dichroism (CD): CD spectroscopy measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule as a function of wavelength. youtube.com A CD spectrum consists of positive or negative peaks corresponding to the molecule's UV-Vis absorption bands. libretexts.org The sign of the CD peak (a positive or negative Cotton effect) is highly sensitive to the stereochemical environment of the chromophore. For the chiral isomers of this compound, the conformation of the cyclohexane (B81311) ring (chair or boat) and the orientation of the isopropyl and ethanamine substituents (axial or equatorial) would significantly influence the CD spectrum.
Research Findings: While specific ORD and CD data for this compound are not extensively published, studies on structurally related chiral amines and cyclohexanone (B45756) derivatives provide a strong basis for analysis. For instance, research on chiral pyridylethylamines demonstrates that CD spectra can be effectively used to establish the absolute configurations of chiral alkylamines. lookchem.com Similarly, the ORD curves of substituted cyclohexanones are highly dependent on the conformation, with axial and equatorial substituents producing distinct Cotton effects. researchgate.net
For the chiral isomers of this compound, theoretical calculations combined with experimental CD/ORD measurements would be the definitive method for assigning the absolute configuration and determining the predominant conformation of the cyclohexane ring.
Table 1: Hypothetical Chiroptical Data for Enantiomers of a this compound Derivative This interactive table presents hypothetical data to illustrate the application of chiroptical spectroscopy. The values are representative of what might be observed for a chromophoric derivative.
| Spectroscopic Parameter | (R)-Enantiomer | (S)-Enantiomer | Significance |
|---|---|---|---|
| ORD | |||
| Cotton Effect Sign at ~280 nm | Positive | Negative | Mirror-image relationship confirms enantiomers. |
| Peak Wavelength | 295 nm | 295 nm | Corresponds to the chromophore's absorption. |
| Trough Wavelength | 265 nm | 265 nm | Corresponds to the chromophore's absorption. |
| CD | |||
| Molar Ellipticity [θ] at 275 nm | +1500 deg·cm²/dmol | -1500 deg·cm²/dmol | Quantifies the differential absorption. |
| λmax | 275 nm | 275 nm | Wavelength of maximum differential absorption. |
| Enantiomeric Purity | |||
| Specific Rotation [α]D | +25.8° | -25.8° | Used for routine purity checks. |
Advanced Hyphenated Techniques (e.g., GC-MS with Chiral Columns for Enantiomer Separation of Derivatives)
Hyphenated techniques, which couple a separation method with a spectroscopic detection method, are indispensable for the analysis of complex mixtures. Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone of this approach, providing both high-resolution separation and definitive structural identification.
For the analysis of chiral compounds like this compound, the use of a chiral stationary phase (CSP) in the GC column is essential for resolving the enantiomers. gcms.cz These CSPs are typically based on derivatized cyclodextrins, which create a chiral environment within the column. wiley.com The differential interaction between the enantiomers and the CSP leads to different retention times, allowing for their separation and quantification.
Methodology: Primary amines often exhibit poor peak shape and strong adsorption in GC analysis. Therefore, derivatization is a common strategy to improve their chromatographic behavior. The enantiomers of this compound can be derivatized with an achiral reagent, such as trifluoroacetic anhydride, to form the corresponding trifluoroacetamide. These derivatives are more volatile and less polar, leading to better separation and detection. wiley.com
The GC is coupled to a Mass Spectrometer, which serves as the detector. The MS ionizes the molecules eluting from the column and separates the resulting ions based on their mass-to-charge ratio (m/z). The resulting mass spectrum provides a molecular fingerprint that confirms the identity and structure of the analyte.
Research Findings: Extensive research has demonstrated the efficacy of chiral GC for the separation of a wide variety of chiral amines. wiley.com The choice of the cyclodextrin (B1172386) derivative used as the CSP is critical for achieving optimal separation. For example, heptakis(2,3-di-O-methyl-6-O-tert-butyldimethylsilyl)-β-cyclodextrin has been successfully used to separate various 1-phenylalkylamines. wiley.com A systematic study involving screening different chiral columns and optimizing GC parameters (e.g., temperature ramp, carrier gas flow rate) would be necessary to develop a robust method for the enantiomers of this compound. wiley.com
Table 2: Illustrative GC-MS Data for the Chiral Separation of a Derivatized this compound This interactive table shows representative data from a GC-MS analysis using a chiral column.
| Analyte | Retention Time (min) | Key Mass Spectral Fragments (m/z) | Interpretation |
|---|---|---|---|
| (R)-N-(2-(4-isopropylcyclohexyl)ethyl)trifluoroacetamide | 15.2 | 294 [M-CH₃]⁺, 266 [M-C₃H₇]⁺, 138, 69 | Elutes first from the chiral column. Mass spectrum confirms the structure of the derivative. |
| (S)-N-(2-(4-isopropylcyclohexyl)ethyl)trifluoroacetamide | 15.8 | 294 [M-CH₃]⁺, 266 [M-C₃H₇]⁺, 138, 69 | Elutes second, indicating differential interaction with the CSP. Identical mass spectrum confirms it is an isomer. |
Spectroscopic Probes for Investigating Intermolecular Interactions and Aggregation Behavior
The bulk properties and behavior of this compound are governed by the nature and strength of its intermolecular interactions. These non-covalent forces include hydrogen bonding (via the -NH₂ group), dipole-dipole interactions, and van der Waals forces. In concentrated solutions or the pure state, these interactions can lead to self-association or aggregation. mdpi.com
Spectroscopic probes are molecules that exhibit a change in their spectroscopic properties (e.g., absorption or fluorescence) in response to their local environment. nih.govrsc.org They can be used to study the intermolecular interactions of other molecules without significantly perturbing the system.
Techniques and Applications:
Fluorescence Spectroscopy: Solvatochromic dyes are powerful probes whose emission spectra are sensitive to the polarity of their environment. By measuring the emission spectrum of a probe like Nile Red in the presence of this compound, one can infer the local polarity and the extent of hydrogen bonding interactions. The formation of aggregates can create microenvironments with different polarities, which would be reflected in the probe's fluorescence.
NMR Spectroscopy: Diffusion-Ordered Spectroscopy (DOSY) is an NMR technique that can distinguish between molecules of different sizes based on their diffusion rates. duke.edu It can be used to directly observe the formation of aggregates. As individual molecules of this compound associate into larger aggregates, their diffusion coefficient decreases, which is observable in the DOSY spectrum. Chemical shift titration is another NMR method where the chemical shift of a probe molecule (or the amine itself) is monitored upon changes in concentration to study self-association.
Infrared (IR) Spectroscopy: Changes in the frequency and shape of the N-H stretching bands in the IR spectrum can provide direct evidence of hydrogen bonding. In a dilute, non-polar solvent, the N-H bands will be sharp. As the concentration increases or in a hydrogen-bond-accepting solvent, these bands will broaden and shift to lower frequencies, indicating intermolecular association.
Research Findings: Studies on various alkylamines have used spectroscopic techniques to characterize their intermolecular forces. For example, IR spectroscopy has been used to interpret specific molecular interactions in ethylamines. nih.gov The aggregation behavior of organic molecules is often studied using UV-Vis absorption, where the formation of aggregates can lead to shifts in the absorption maxima. mdpi.com These established methodologies can be directly applied to investigate the aggregation and intermolecular behavior of this compound.
Table 3: Spectroscopic Probes for Studying Intermolecular Interactions of this compound This interactive table summarizes potential spectroscopic probes and the information they can provide.
| Spectroscopic Technique | Type of Probe | Observable Change | Information Gained |
|---|---|---|---|
| Fluorescence Spectroscopy | Solvatochromic Dye (e.g., Nile Red) | Shift in emission wavelength (λem) | Polarity of the local environment, hydrogen bond donating/accepting ability. |
| UV-Visible Spectroscopy | N/A (self-probing) | Deviation from Beer-Lambert Law, new absorption bands | Evidence of ground-state aggregation (dimer, trimer formation). |
| NMR Spectroscopy (DOSY) | N/A (self-probing) | Decrease in diffusion coefficient | Detection and sizing of molecular aggregates. |
| Infrared Spectroscopy | N/A (self-probing) | Broadening and red-shift of N-H stretching frequency | Direct evidence and strength of hydrogen bonding. |
Computational and Theoretical Investigations of 2 4 Isopropylcyclohexyl Ethan 1 Amine
Quantum Chemical Calculations (e.g., Density Functional Theory) on Electronic Structure and Bonding
Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are instrumental in exploring the electronic structure and bonding of organic molecules. researchgate.net DFT methods are effective for calculating molecular properties and have been successfully applied to a wide range of compounds. mdpi.comresearchgate.net These calculations can determine optimized molecular geometry, vibrational frequencies, and various electronic properties that govern the molecule's reactivity and interactions. For 2-(4-Isopropylcyclohexyl)ethan-1-amine, DFT calculations would provide a foundational understanding of its intrinsic chemical nature.
Frontier Molecular Orbital (FMO) theory is a key component of quantum chemical analysis that focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO represents the ability of a molecule to donate an electron, while the LUMO signifies its ability to accept an electron. irjweb.comyoutube.com The energy difference between these two orbitals, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. irjweb.com
A large HOMO-LUMO gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. irjweb.com Conversely, a small gap indicates that a molecule is more polarizable and reactive. irjweb.com For this compound, the HOMO is expected to be localized primarily on the nitrogen atom of the amine group, owing to its lone pair of electrons. The LUMO would likely be distributed across the antibonding orbitals of the molecule's sigma (σ) bonds. youtube.com The interaction between the HOMO of this amine (as a nucleophile) and the LUMO of an electrophile would govern its chemical reactions. wuxiapptec.com DFT calculations can precisely determine the energies of these orbitals and the magnitude of the gap, thereby predicting the molecule's reactivity. mdpi.com
Table 5.1: Representative Frontier Molecular Orbital Properties for an Alkylamine Note: These are illustrative values for a molecule of this type, as specific computational results for this compound are not readily available in the cited literature.
| Property | Illustrative Energy Value (eV) | Description |
| HOMO Energy | -6.3 | Energy of the highest occupied molecular orbital; relates to ionization potential and electron-donating ability. |
| LUMO Energy | 1.8 | Energy of the lowest unoccupied molecular orbital; relates to electron affinity and electron-accepting ability. |
| HOMO-LUMO Gap (ΔE) | 8.1 | Energy difference between HOMO and LUMO; indicates chemical reactivity and kinetic stability. |
Molecular Electrostatic Potential (MEP) mapping is a computational technique used to visualize the charge distribution within a molecule and predict its reactive behavior. nih.gov The MEP map illustrates regions of positive and negative electrostatic potential on the molecule's electron density surface. These regions are crucial for understanding intermolecular interactions and sites susceptible to electrophilic or nucleophilic attack. nih.gov
For this compound, an MEP map would show a region of high negative potential (typically colored red) around the nitrogen atom of the amine group. nih.gov This is due to the high electron density of the nitrogen's lone pair, making it the primary site for electrophilic attack (e.g., protonation). Conversely, regions of positive potential (typically colored blue) would be located around the hydrogen atoms of the amine group (-NH2) and, to a lesser extent, the other hydrogen atoms on the carbon framework. nih.gov These positive regions are susceptible to nucleophilic attack. This analysis provides a clear, visual guide to the molecule's reactive sites. nih.gov
Conformational Analysis and Potential Energy Surfaces of this compound
The three-dimensional structure of this compound is not static; it exists as an equilibrium of multiple conformations due to bond rotations and ring inversions. Conformational analysis aims to identify the most stable (lowest energy) arrangements and the energy barriers between them. sapub.org
The cyclohexane (B81311) ring predominantly adopts a strain-free "chair" conformation, which is the most stable arrangement. pressbooks.pub This ring can undergo a rapid "ring flip" at room temperature, interconverting between two equivalent chair forms. In this process, all axial substituents become equatorial, and all equatorial substituents become axial. pressbooks.pub
When substituents are present on the ring, the two chair conformations are no longer equal in energy. openstax.org There is a strong energetic preference for bulky substituents to occupy the equatorial position to avoid steric strain from 1,3-diaxial interactions. openstax.orglibretexts.org These interactions are repulsive forces between an axial substituent and the axial hydrogens on the same side of the ring. sapub.org
In this compound, both the isopropyl group and the ethanamine group are substituents on the cyclohexane ring. The isopropyl group is significantly bulkier than the ethanamine group. Therefore, the most stable conformation will overwhelmingly be the one where the isopropyl group is in the equatorial position. libretexts.org The relative stability of conformers can be quantified using A-values, which represent the energy cost of placing a substituent in the axial position.
Table 5.2: A-Values (Axial Strain Energy) for Relevant Substituents
| Substituent | A-Value (kJ/mol) | Steric Bulk Preference |
| -CH(CH₃)₂ (Isopropyl) | ~9.2 | Strongly Equatorial |
| -CH₂CH₂NH₂ (Ethanamine) | ~7.5 (estimated) | Strongly Equatorial |
| -CH₃ (Methyl) | 7.6 | Strongly Equatorial |
Given the large A-value of the isopropyl group, the equilibrium will heavily favor the conformer where it occupies an equatorial position. The ethanamine group would also prefer an equatorial position, leading to a diequatorial conformation as the most probable stable structure for the trans isomer.
In addition to the ring conformation, rotational isomers (rotamers) arise from rotation around the single bonds within the side chains. For this compound, this applies to the C-C bond of the isopropyl group and, more importantly, the C-C bonds of the ethanamine side chain. Rotation around the bond connecting the ring to the side chain and the C-C bond within the side chain itself will lead to various staggered and eclipsed conformations. Similar to the steric interactions in gauche butane, certain rotamers will be less stable due to steric hindrance between parts of the molecule. openstax.org Computational methods can map the potential energy surface for these rotations to identify the lowest-energy rotamers and the energy barriers for interconversion.
Molecular Dynamics Simulations for Solvent Effects and Dynamic Behavior in Different Environments
While quantum chemical calculations analyze static molecular structures, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. nih.govyoutube.com MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, allowing researchers to observe conformational changes, diffusion, and intermolecular interactions in different environments. mdpi.com
For this compound, MD simulations could be employed to study its behavior in various solvents, such as water or organic solvents. These simulations would reveal how solvent molecules arrange around the solute, particularly the hydrogen bonding interactions between water and the amine group. This provides a microscopic view of solvation and its effect on the molecule's conformational preferences. Furthermore, MD is an ideal tool to investigate the dynamics of the cyclohexane ring flip and side-chain rotations in a condensed-phase environment, offering a more realistic picture than gas-phase calculations. nih.govnih.gov Such simulations can bridge the gap between theoretical models and real-world chemical behavior. rsc.org
Prediction of Spectroscopic Parameters and Validation with Experimental Data
Computational methods, particularly Density Functional Theory (DFT), are widely used to predict various spectroscopic parameters of molecules with a high degree of accuracy. For this compound, these predictions would be instrumental in confirming its structure and understanding its electronic environment.
Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. These calculations involve optimizing the molecule's geometry and then computing the magnetic shielding tensors for each nucleus. The predicted chemical shifts are typically benchmarked against known standards like tetramethylsilane (B1202638) (TMS). A comparison between the theoretically predicted and experimentally obtained NMR spectra would serve to validate the computed structure and provide a detailed assignment of each resonance.
Infrared (IR) Spectroscopy: The vibrational frequencies of this compound can be calculated to predict its IR spectrum. These calculations identify the fundamental vibrational modes of the molecule, which correspond to the absorption bands in the experimental spectrum. Key vibrational modes for this compound would include N-H stretching and bending frequencies of the amine group, C-H stretching of the cyclohexane and isopropyl groups, and C-N stretching. A comparison with experimental data would help in the detailed vibrational assignment and confirmation of the functional groups present.
UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) calculations can be employed to predict the electronic transitions and thus the UV-Visible absorption spectrum. For a saturated compound like this compound, significant absorption is expected only in the far-UV region, corresponding to σ → σ* and n → σ* transitions.
A hypothetical comparison of predicted and experimental spectroscopic data is presented in the table below. Such a comparison is essential for validating the computational models used.
| Spectroscopic Parameter | Predicted Value (Hypothetical) | Experimental Value (Hypothetical) |
| ¹H NMR Chemical Shift (CH-NH₂) | δ 2.8 ppm | δ 2.75 ppm |
| ¹³C NMR Chemical Shift (CH-NH₂) | δ 45 ppm | δ 44.8 ppm |
| IR Frequency (N-H Stretch) | 3350 cm⁻¹ | 3345 cm⁻¹ |
| UV-Vis λmax (n → σ*) | 195 nm | 198 nm |
Elucidation of Reaction Mechanisms and Transition States through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, allowing for the characterization of transition states and intermediates that may be difficult to observe experimentally. For this compound, computational studies could elucidate the pathways of reactions such as nucleophilic substitution, acylation, or oxidation.
By mapping the potential energy surface of a reaction, computational chemists can determine the most likely reaction pathway. This involves locating the transition state structure, which is a first-order saddle point on the potential energy surface, and calculating its energy. The activation energy of the reaction can then be determined, providing insights into the reaction kinetics. For instance, in a reaction involving the amine group acting as a nucleophile, computational modeling could predict the geometry of the transition state and the energy barrier for the reaction to occur.
Exploration of Structure-Reactivity Relationships and Mechanistic Insights via Computational Tools
Computational tools can provide significant insights into the structure-reactivity relationships of this compound. By systematically modifying the structure of the molecule in silico, for example, by changing the substituent on the cyclohexane ring or altering the length of the ethylamine (B1201723) chain, it is possible to observe the effects of these changes on the molecule's electronic properties and reactivity.
Quantitative Structure-Activity Relationship (QSAR) studies can be performed to correlate structural features with chemical reactivity or biological activity. Descriptors such as steric parameters (e.g., molecular volume), electronic parameters (e.g., partial charges, dipole moment), and topological indices can be calculated and used to build predictive models. These models can help in understanding which structural features are crucial for a particular type of reactivity. For example, the steric hindrance caused by the isopropyl group on the cyclohexane ring would likely influence the accessibility of the amine's lone pair, thereby affecting its nucleophilicity. Computational analysis of the molecular electrostatic potential (MEP) surface would visually demonstrate the electron-rich and electron-poor regions of the molecule, providing a qualitative understanding of its reactive sites.
Applications in Chemical Synthesis and Materials Science
2-(4-Isopropylcyclohexyl)ethan-1-amine as a Chiral Auxiliary or Building Block in Asymmetric Synthesis
In asymmetric synthesis, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic pathway to guide the formation of a specific stereoisomer. wikipedia.org The auxiliary achieves this by creating a chiral environment that favors one stereochemical outcome over others, after which it is cleaved from the product and can often be recovered. wikipedia.org
Compounds structurally similar to this compound, particularly those with bulky, sterically demanding groups, have proven effective as chiral auxiliaries. biosynth.com The substantial steric bulk of the isopropyl group on the cyclohexane (B81311) ring is a key feature. biosynth.com In a reaction, this bulky group can effectively block one face of a reactive intermediate, forcing an incoming reagent to attack from the less hindered side. This principle of sterically directed reaction is fundamental to achieving high diastereoselectivity. biosynth.com
For instance, cyclohexyl-based auxiliaries have been successfully employed in a range of carbon-carbon bond-forming reactions, including aldol (B89426) additions, Diels-Alder reactions, and alkylations. wikipedia.org The effectiveness of these auxiliaries is often dependent on the size and conformation of the directing group. The 4-isopropylcyclohexyl group offers a well-defined and rigid conformational preference, which is crucial for predictable and high levels of stereochemical control.
While direct literature detailing this compound as a chiral auxiliary is limited, its structural motifs are analogous to highly successful auxiliaries. The primary amine provides a straightforward point of attachment to a substrate, for example, through amide bond formation. Subsequent reactions at a prochiral center near the auxiliary would be influenced by the chiral isopropylcyclohexyl group, leading to the preferential formation of one diastereomer. This makes the compound a promising candidate for the development of new, efficient asymmetric methodologies. researchgate.netnih.gov
Development of Novel Ligands and Catalysts Incorporating the this compound Moiety
The primary amine of this compound serves as an excellent synthetic handle for the construction of chiral ligands for transition metal catalysis. The combination of a coordinating nitrogen atom and the adjacent bulky, chiral framework is a common design element in highly effective asymmetric catalysts.
Chiral ligands are crucial for enantioselective metal-catalyzed reactions, where a small amount of a chiral catalyst can generate large quantities of an enantiomerically enriched product. Amines are versatile precursors for various ligand classes, including aminophosphines, Schiff bases, and salicylaldiminato ligands.
By reacting this compound with chlorophosphines, chiral aminophosphine (B1255530) ligands can be synthesized. These P,N-type ligands can coordinate to a variety of transition metals such as palladium, rhodium, and iridium. The steric bulk of the isopropylcyclohexyl group would create a defined chiral pocket around the metal center, influencing the binding of substrates and the stereochemical outcome of reactions like asymmetric hydrogenation, allylic alkylation, and cross-coupling reactions. nih.gov
Similarly, condensation of the amine with chiral or achiral aldehydes produces Schiff base ligands. These are particularly useful in catalysis due to their straightforward synthesis and modularity. Metal complexes of such ligands have been applied in a wide range of transformations. The properties of amine-containing ligands, such as their denticity and the nature of the amine (primary, secondary, or tertiary), significantly influence the catalytic properties of the resulting metal complexes. wayne.edu
The table below illustrates the performance of related chiral aminophosphine ligands in a metal-catalyzed reaction, demonstrating the potential of such systems.
| Catalyst Precursor | Ligand Type | Reaction | Yield (%) | Enantiomeric Excess (ee, %) |
|---|---|---|---|---|
| [Rh(acac)(CO)2] | Chiral Aminophosphine | Asymmetric Hydroformylation of Styrene | 95 | 51 |
| Pd(OAc)2 | Chiral Diamine | Asymmetric Allylic Amination | 88 | 92 |
| Ir(COD)2BArF | Chiral P,N-Ligand | Asymmetric Hydrogenation of Imines | >99 | 96 |
The field of polymer chemistry utilizes catalysts to control the architecture, molecular weight, and properties of resulting materials. mdpi.com Amines and their derivatives can act as catalysts or be incorporated into ligands for metal-catalyzed polymerization. For example, amine-stabilized nanoparticles have been investigated in catalysis, showing how surface-bound amines can influence reactivity. nih.gov
A specific application involving this compound is noted in the context of polymeric ionic salt catalysts. chiralen.com In such systems, the amine can be quaternized to form an ammonium (B1175870) salt. When this salt is part of a polymer backbone, it can function as a catalyst or catalyst support. The bulky isopropylcyclohexyl group would influence the physical properties of the polymer, such as its solubility and thermal stability, and could create specific pockets within the catalytic sites, potentially influencing the selectivity of polymerization processes like the synthesis of polyolefins or polyesters.
Incorporation of this compound into Advanced Materials
The incorporation of specific molecular fragments into polymers and other materials is a key strategy for designing advanced materials with tailored properties. The this compound moiety offers a combination of a reactive functional group and a bulky, hydrophobic side chain, making it a candidate for creating novel material structures.
The amine group of this compound allows it to be incorporated into polymer chains through various reactions. For example, it can be used as a monomer in the synthesis of polyamides or polyimides by reacting with dicarboxylic acids or their derivatives. The resulting polymers would feature the bulky isopropylcyclohexyl group as a pendant side chain.
These bulky, nonpolar side chains would significantly impact the polymer's properties:
Increased Free Volume: The large side groups would prevent efficient chain packing, leading to a higher fractional free volume. This can enhance properties like gas permeability and solubility in organic solvents.
Thermal Properties: The rigid cyclohexyl ring can increase the glass transition temperature (Tg) of the polymer, leading to improved thermal stability.
Hydrophobicity: The aliphatic side chain would increase the hydrophobicity of the material's surface.
As mentioned, this amine has been cited in relation to the production of polymeric ionic salt catalysts, which are a form of functional polymer. chiralen.com Such materials combine the properties of a polymer scaffold with the catalytic activity of ionic species, offering advantages in catalyst recovery and reuse.
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, π-π stacking, and van der Waals forces. researchgate.netnih.gov The structure of this compound makes it an interesting building block for designing such assemblies.
The primary amine group is a strong hydrogen bond donor and acceptor, capable of forming predictable and directional interactions. d-nb.info The large, hydrophobic isopropylcyclohexyl group can participate in van der Waals interactions and contribute to solvophobic effects, which drive the self-assembly of molecules in polar solvents. nih.gov
This dual functionality could be exploited to create various supramolecular structures:
Amphiphilic Systems: By attaching a polar head group to the amine, an amphiphilic molecule could be created. Such molecules can self-assemble in water to form micelles, vesicles, or other nanostructures, with the isopropylcyclohexyl group forming the hydrophobic core. nih.gov
Host-Guest Systems: The bulky cyclohexyl group could form part of a molecular cavity or cleft in a larger host molecule, designed to selectively bind specific guest molecules through shape complementarity and hydrophobic interactions.
Organogels: The combination of hydrogen bonding and van der Waals interactions can lead to the formation of extended, self-assembled fibrillar networks that can immobilize solvent molecules, resulting in the formation of an organogel. d-nb.info
Through these mechanisms, the this compound moiety can be a valuable component in the bottom-up construction of complex and functional supramolecular materials.
Application as a Chemical Probe for Fundamental Chemical Processes or Intermolecular Interactions
Following a comprehensive search of scientific literature and chemical databases, there is no specific information available regarding the application of this compound as a chemical probe for studying fundamental chemical processes or intermolecular interactions. Research detailing its use in this specific context, including detailed findings or data for inclusion in tables, could not be located in the public domain.
While the molecular structure of this compound, featuring a primary amine group and a bulky, non-polar isopropylcyclohexyl substituent, suggests potential for investigating specific molecular interactions, no published studies appear to have utilized it for this purpose. The amine group could theoretically act as a hydrogen bond donor, and its interactions could be influenced by the steric hindrance of the adjacent cyclohexyl ring. The isopropyl group adds to the molecule's lipophilicity, which might influence its behavior in different solvent environments or its interaction with hydrophobic surfaces.
However, without experimental data or theoretical studies, any discussion of its potential as a chemical probe remains speculative. The scientific community has not reported on the use of this particular compound to probe reaction mechanisms, study non-covalent interactions, or explore other fundamental chemical processes. Therefore, no detailed research findings or data tables on this specific application can be provided.
Future Research Directions and Unexplored Avenues for 2 4 Isopropylcyclohexyl Ethan 1 Amine
Discovery of Novel Reactivity Patterns and Unconventional Transformation Pathways
The sterically hindered nature of the primary amine in 2-(4-isopropylcyclohexyl)ethan-1-amine presents an opportunity to explore unconventional reactivity. Research in this area could focus on:
Catalyst Development: Designing new catalysts that can overcome the steric hindrance to facilitate reactions such as C-N cross-coupling (e.g., Buchwald-Hartwig amination) with challenging aryl or heteroaryl halides. galchimia.com The development of specialized ligands for palladium or other transition metals could be a key focus. galchimia.com
Photoredox Catalysis: Investigating the use of photoredox catalysis to generate reactive intermediates from this compound under mild conditions. This could enable novel carbon-carbon and carbon-heteroatom bond formations that are inaccessible through traditional thermal methods.
Biocatalysis: Screening for enzymes, such as transaminases, that can selectively functionalize or resolve enantiomers of this compound. This could provide environmentally friendly routes to chiral derivatives with potential applications in pharmaceuticals.
A summary of potential research focuses for novel reactivity is presented in the table below.
| Research Area | Potential Focus | Desired Outcome |
| Catalyst Development | Design of new ligands for transition metals | Efficient C-N cross-coupling reactions with sterically hindered substrates |
| Photoredox Catalysis | Generation of reactive intermediates under mild conditions | Novel C-C and C-heteroatom bond formations |
| Biocatalysis | Screening for selective enzymes (e.g., transaminases) | Green synthesis of chiral derivatives |
Integration into Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The translation of synthetic routes for this compound and its derivatives to continuous flow chemistry platforms could offer significant advantages in terms of safety, scalability, and efficiency. Future work could involve:
Development of Flow-Based Synthetic Routes: Designing and optimizing multi-step flow syntheses of this compound, potentially starting from readily available commodity chemicals. This would allow for precise control over reaction parameters and minimize the handling of hazardous intermediates.
Automated Derivatization: Creating automated platforms that utilize flow reactors to rapidly synthesize a library of derivatives of this compound. This high-throughput approach could accelerate the discovery of new compounds with desirable properties.
Advanced In Situ Spectroscopic Monitoring for Real-time Reaction Pathway Elucidation
To gain a deeper understanding of the reaction mechanisms involving this compound, advanced in situ spectroscopic techniques are invaluable. Research in this area would focus on:
Real-time Kinetic Analysis: Employing techniques such as ReactIR (Fourier-transform infrared spectroscopy) and process NMR (nuclear magnetic resonance) to monitor the concentration of reactants, intermediates, and products in real-time. This data would enable the development of accurate kinetic models.
Identification of Transient Intermediates: Utilizing advanced spectroscopic methods to detect and characterize short-lived intermediates in reactions involving this compound. This would provide crucial insights into the reaction pathways and help in optimizing reaction conditions.
Development of Machine Learning Potentials for Predictive Modeling of Compound Properties and Reactivity
Machine learning (ML) is emerging as a powerful tool in chemical research. For this compound, ML could be applied to:
Predict Physicochemical Properties: Develop quantitative structure-property relationship (QSPR) models to predict properties such as solubility, boiling point, and logP for a wide range of its derivatives. This would aid in the rational design of new molecules with specific property profiles.
Reactivity Prediction: Train ML algorithms on experimental data to predict the outcome of reactions involving this compound with different reagents and under various conditions. This could significantly reduce the number of experiments required for reaction optimization.
Exploration of New Materials Science Applications Beyond Current Understanding
The unique structure of this compound suggests its potential as a building block in materials science. nih.gov Future research could explore its use in:
Polymer Chemistry: As a monomer or a modifying agent in the synthesis of novel polymers. The bulky isopropylcyclohexyl group could impart unique thermal and mechanical properties to the resulting materials.
Self-Assembled Monolayers (SAMs): Investigating the ability of this compound and its derivatives to form ordered monolayers on various surfaces. These SAMs could find applications in electronics, sensors, and corrosion inhibition.
Metal-Organic Frameworks (MOFs): Exploring its use as an organic linker in the synthesis of new MOFs. The shape and functionality of the molecule could lead to frameworks with interesting porous structures and catalytic activities.
The potential applications in materials science are summarized in the table below.
| Application Area | Potential Role of the Compound | Potential Benefits |
| Polymer Chemistry | Monomer or modifying agent | Unique thermal and mechanical properties |
| Self-Assembled Monolayers | Formation of ordered monolayers on surfaces | Applications in electronics, sensors, and corrosion inhibition |
| Metal-Organic Frameworks | Organic linker in MOF synthesis | Novel porous structures and catalytic activities |
Q & A
Q. What are the established synthetic pathways for 2-(4-Isopropylcyclohexyl)ethan-1-amine, and what reaction conditions are critical for optimizing yield?
Methodological Answer: The synthesis typically involves multi-step routes, such as:
- Cyclohexane functionalization : Introducing the isopropyl group via Friedel-Crafts alkylation or catalytic hydrogenation of substituted cyclohexenes.
- Amine introduction : Nucleophilic substitution (e.g., Gabriel synthesis) or reductive amination of ketone intermediates using sodium cyanoborohydride.
Critical conditions include: - Temperature control : High temperatures (140°C) in sealed tubes for coupling reactions (e.g., with ethanol as solvent and triethylamine as base) .
- Catalysts : Palladium catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to attach aromatic or heterocyclic moieties .
- Purification : Column chromatography or preparative TLC to isolate enantiomerically pure forms .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing the structural integrity of this compound?
Methodological Answer:
- Nuclear Magnetic Resonance (NMR) : 1H and 13C NMR confirm substituent positions and cyclohexane chair conformations. For example, axial vs. equatorial isopropyl groups show distinct splitting patterns .
- Mass Spectrometry (MS) : ESI-MS identifies molecular ion peaks (e.g., m/z 238 [M + H]+) and fragmentation patterns .
- HPLC : Chiral columns (e.g., Chiralpak®) resolve enantiomers, critical for pharmacological studies .
Q. What are the primary applications of this compound in medicinal chemistry research?
Methodological Answer:
- Neurological targets : Acts as a precursor for dopamine receptor ligands. Structural analogs show affinity for σ-1 receptors, which modulate ion channels and neurotransmitter systems .
- Enzyme inhibition : The cyclohexyl group enhances lipophilicity, improving blood-brain barrier penetration in CNS drug candidates .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities of this compound across different studies?
Methodological Answer:
- Standardized assays : Replicate receptor binding studies (e.g., radioligand displacement) under controlled pH and temperature conditions to minimize variability .
- Orthogonal validation : Combine in vitro (e.g., enzyme inhibition) and in silico (molecular docking) approaches to confirm target engagement. For example, conflicting antimicrobial data may arise from differences in bacterial strain susceptibility .
Q. What computational approaches are recommended to predict the reactivity and stability of this compound under varying chemical environments?
Methodological Answer:
- Density Functional Theory (DFT) : Calculate transition-state energies for reactions like oxidation or nucleophilic substitution. For instance, predict regioselectivity in electrophilic aromatic substitution .
- Molecular Dynamics (MD) : Simulate solvent interactions to assess stability in polar vs. nonpolar media. This is critical for optimizing storage conditions .
Q. What strategies are employed to enhance the enantiomeric purity of this compound during synthesis?
Methodological Answer:
- Chiral auxiliaries : Use (1S,4S)- or (1R,4R)-configured starting materials to control stereochemistry during cyclohexane ring formation .
- Kinetic resolution : Employ ω-transaminases to selectively convert one enantiomer, as demonstrated in analogous amine syntheses (e.g., 2-(4-nitrophenyl)ethan-1-amine) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
